Chlorotris(triphenylphosphine)copper
Overview
Description
Chlorotris(triphenylphosphine)copper, with the chemical formula C₅₄H₄₅ClCuP₃, is a coordination complex that features a copper(I) center coordinated to three triphenylphosphine ligands and one chloride ligand . This compound is known for its applications in various fields, including catalysis and organic synthesis.
Preparation Methods
Chlorotris(triphenylphosphine)copper can be synthesized through several methods. One common synthetic route involves the reaction of copper(I) chloride with triphenylphosphine in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation of the copper(I) center . The general reaction is as follows:
CuCl+3P(C6H5)3→Cu(P(C6H5)3)3Cl
Chemical Reactions Analysis
Chlorotris(triphenylphosphine)copper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Substitution: The triphenylphosphine ligands can be substituted by other ligands, leading to the formation of different copper complexes.
Reduction: It can participate in reduction reactions, often serving as a catalyst.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chlorotris(triphenylphosphine)copper is widely used in scientific research due to its versatility. Some of its applications include:
Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is used in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in studies related to metalloproteins and enzyme mimetics.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of chlorotris(triphenylphosphine)copper involves the coordination of the copper(I) center to substrates, facilitating various chemical transformations. The triphenylphosphine ligands stabilize the copper center, allowing it to participate in catalytic cycles. The chloride ligand can be displaced by other ligands or substrates, enabling the compound to act as a versatile catalyst .
Comparison with Similar Compounds
Chlorotris(triphenylphosphine)copper can be compared with other similar compounds, such as chlorotris(triphenylphosphine)cobalt and chlorotris(triphenylphosphine)rhodium. These compounds share similar coordination environments but differ in their metal centers, leading to variations in their reactivity and applications. For example, chlorotris(triphenylphosphine)cobalt is often used in the synthesis of cobalt(I) complexes, while chlorotris(triphenylphosphine)rhodium is known for its use in carbon-carbon bond-forming reactions .
Conclusion
This compound is a valuable compound in the field of chemistry, with diverse applications ranging from catalysis to material science. Its unique coordination environment and reactivity make it a versatile tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
chlorocopper;triphenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENOGKCXKWOBB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45ClCuP3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.